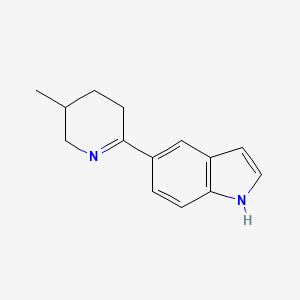
5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole is a complex organic compound that features both an indole and a pyridine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety. The exact methods can vary, but they generally include steps such as purification, crystallization, and solvent recovery to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4,5,6-Tetrahydro-2-pyridinyl)-1H-indole
- 5-(3,4,5,6-Tetrahydro-6-methyl-2-pyridinyl)-1H-indole
- 5-(3,4,5,6-Tetrahydro-4-methyl-2-pyridinyl)-1H-indole
Uniqueness
What sets 5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1H-indole |
InChI |
InChI=1S/C14H16N2/c1-10-2-4-14(16-9-10)11-3-5-13-12(8-11)6-7-15-13/h3,5-8,10,15H,2,4,9H2,1H3 |
InChI Key |
QUXCNCHEBJYMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)
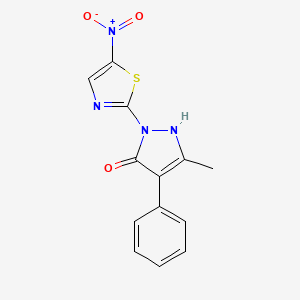
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
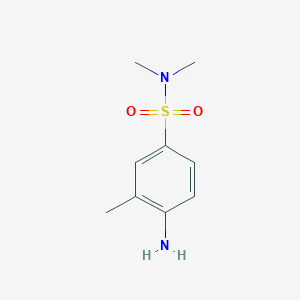

![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
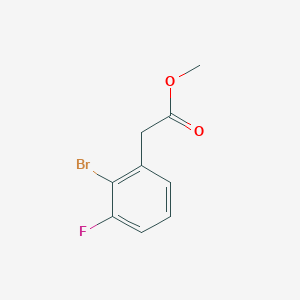
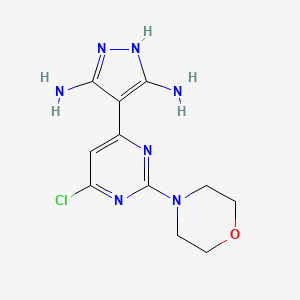
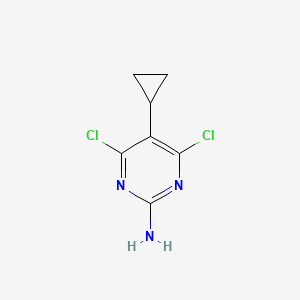
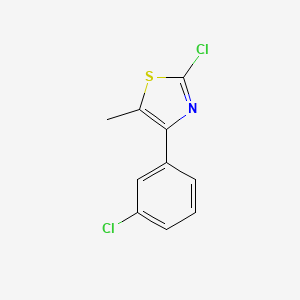
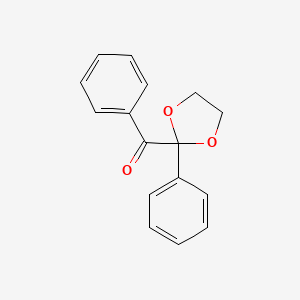
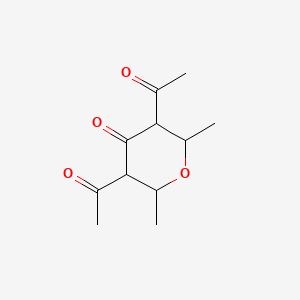
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
